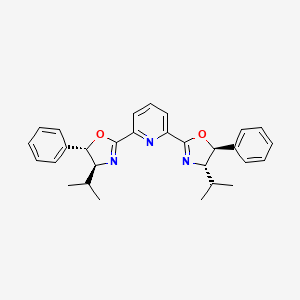
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it valuable in enantioselective reactions. Its structure consists of a pyridine ring substituted at the 2 and 6 positions with oxazoline rings, which are further substituted with isopropyl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Preparation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Formation of the Pyridine Core: The pyridine core is prepared separately, often starting from pyridine-2,6-dicarboxylic acid.
Coupling Reaction: The final step involves coupling the oxazoline rings to the pyridine core under specific reaction conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Complexation with Metals: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in redox reactions, often as part of a metal complex.
Substitution Reactions: The oxazoline rings can undergo substitution reactions, modifying the ligand’s properties.
Common Reagents and Conditions
Metal Salts: Palladium chloride, platinum chloride, rhodium acetate.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Various metal catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions are typically metal-ligand complexes, which are used in further catalytic processes.
Applications De Recherche Scientifique
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is widely used in scientific research, particularly in:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective synthesis, improving the yield and selectivity of chiral products.
Coordination Chemistry: Forms stable complexes with metals, which are studied for their structural and catalytic properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves:
Metal Coordination: The oxazoline rings coordinate with metal centers, forming stable complexes.
Chiral Induction: The chiral centers in the oxazoline rings induce chirality in the metal complex, leading to enantioselective reactions.
Catalytic Activity: The metal-ligand complex acts as a catalyst, facilitating various chemical transformations through activation of substrates and stabilization of transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis((4S)-phenyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications, offering higher selectivity and efficiency compared to similar compounds .
Propriétés
Formule moléculaire |
C29H31N3O2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(4S,5S)-5-phenyl-2-[6-[(4S,5S)-5-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H31N3O2/c1-18(2)24-26(20-12-7-5-8-13-20)33-28(31-24)22-16-11-17-23(30-22)29-32-25(19(3)4)27(34-29)21-14-9-6-10-15-21/h5-19,24-27H,1-4H3/t24-,25-,26-,27-/m0/s1 |
Clé InChI |
SIYXZUWNTFFFEW-FWEHEUNISA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
SMILES canonique |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
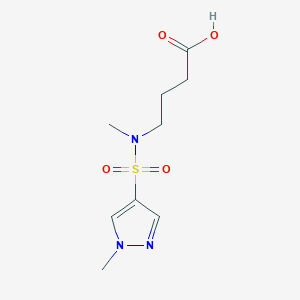
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
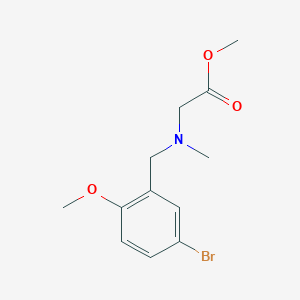
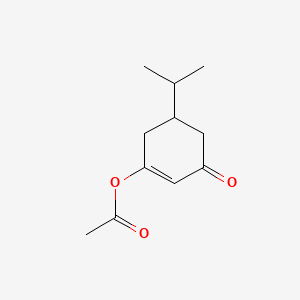
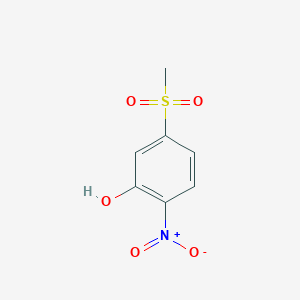


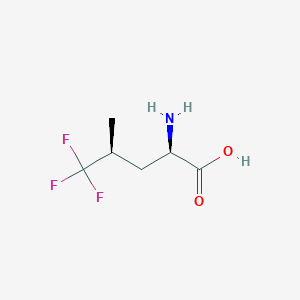

![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
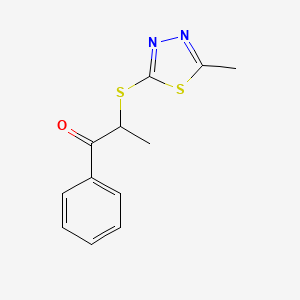
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
